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Compound of Interest

Compound Name: (S)-1,1-diphenylpropan-2-amine

Cat. No.: B2595315 Get Quote

An In-depth Technical Guide to (S)-1,1-Diphenylpropan-2-amine and its Analogs: Synthesis,

Pharmacology, and Structure-Activity Relationships

Abstract
(S)-1,1-diphenylpropan-2-amine is a chiral amine that serves as a critical structural scaffold in

both medicinal chemistry and asymmetric catalysis. Its structural similarity to phenethylamines

has established it as a valuable precursor for developing analogs targeting neurotransmitter

systems, leading to promising candidates for treating conditions like Attention Deficit

Hyperactivity Disorder (ADHD).[1] Furthermore, its defined stereochemistry makes it an

effective chiral ligand in transition-metal-catalyzed reactions, facilitating the synthesis of

enantiomerically pure compounds.[1] This guide provides a comprehensive review of its

chemical properties, compares classical and modern stereoselective synthesis routes, explores

the landscape of its structural analogs, and elucidates the structure-activity relationships that

govern their biological effects. Detailed experimental protocols and mechanistic diagrams are

provided to offer both theoretical understanding and practical insights for researchers in drug

development and chemical synthesis.

Introduction to a Versatile Chiral Scaffold
The 1,1-diphenylpropan-2-amine framework represents a privileged structure in chemical and

pharmaceutical sciences. It is characterized by a chiral center directly adjacent to a primary

amine and flanked by two bulky phenyl groups. The specific stereoisomer, (S)-1,1-
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diphenylpropan-2-amine, is of particular interest due to its differential interactions with

biological targets and its utility in stereoselective synthesis.

Its molecular architecture, possessing elements of key neurotransmitters like dopamine and

norepinephrine, makes it an ideal starting point for the design of novel central nervous system

(CNS) active agents.[1] Researchers have successfully modified this core to develop potent

and selective norepinephrine reuptake inhibitors and ligands for serotonin receptors.[1] Beyond

its therapeutic potential, the compound's ability to coordinate with transition metals has been

harnessed to create chiral environments for asymmetric catalysis, enabling high

enantioselectivity in reactions such as Suzuki-Miyaura couplings.[1] This dual utility

underscores the importance of understanding its synthesis and chemical behavior.

Physicochemical Properties and Stereochemistry
The defining feature of (S)-1,1-diphenylpropan-2-amine is its stereochemistry, which is critical

to its function. The spatial arrangement of the amino group, methyl group, and the two phenyl

rings around the chiral carbon (C2) dictates its interaction with other chiral molecules, be they

biological receptors or substrates in a chemical reaction.

Property Value Source

IUPAC Name
(S)-1,1-diphenylpropan-2-

amine
[1]

Molecular Formula C₁₅H₁₇N [1]

Molar Mass 211.30 g/mol [1]

CAS Number 67659-37-4 [1]

SMILES
CC@@HC(C1=CC=CC=C1)C

2=CC=CC=C2
[1]

InChIKey
XNKICCFGYSXSAI-

LBPRGKRZSA-N
[1]

The presence of the two phenyl groups creates significant steric hindrance, which influences its

reactivity and binding profile. The (S)-configuration is essential for its selective binding to

targets like transition metals and neurotransmitter transporters.[1]
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Synthesis of Enantiopure (S)-1,1-diphenylpropan-2-
amine
The production of the enantiomerically pure (S)-form is paramount. Historically, this was

achieved through classical resolution, a method that is effective but often inefficient. Modern

techniques now favor catalytic asymmetric synthesis for its superior yield, enantioselectivity,

and scalability.

Method 1: Classical Resolution of Racemic Mixture
This approach involves synthesizing the racemic amine and then separating the enantiomers

using a chiral resolving agent.

Causality Behind Experimental Choices: The principle here is the formation of diastereomeric

salts by reacting the racemic amine with a chiral acid, such as (R)-mandelic acid. These

diastereomers have different physical properties (e.g., solubility), allowing them to be

separated by fractional crystallization.[1] While reliable, this method is inherently limited to a

maximum theoretical yield of 50% for the desired enantiomer and often requires multiple,

labor-intensive recrystallization steps to achieve high enantiomeric purity.[1]

Experimental Protocol: Classical Resolution

Salt Formation: Dissolve racemic 1,1-diphenylpropan-2-amine (1.0 eq.) in methanol. In a

separate flask, dissolve (R)-mandelic acid (1.0 eq.) in methanol.

Crystallization: Slowly add the mandelic acid solution to the amine solution with stirring.

Allow the mixture to stand at room temperature for 24 hours to facilitate the crystallization of

the less soluble diastereomeric salt ((S)-amine-(R)-acid).

Isolation: Collect the crystals by vacuum filtration and wash with cold methanol.

Recrystallization: To improve diastereomeric purity, recrystallize the salt from hot methanol.

Repeat until a constant optical rotation is achieved.

Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and basify with 2

M NaOH solution until pH > 12.
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Extraction: Extract the free (S)-amine with ethyl acetate (3x). Combine the organic layers,

dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (S)-1,1-
diphenylpropan-2-amine.

Method 2: Catalytic Asymmetric Synthesis
Modern approaches utilize chiral catalysts to directly synthesize the desired (S)-enantiomer

from a prochiral precursor, offering higher efficiency and atom economy.

Causality Behind Experimental Choices: Asymmetric reductive amination of the

corresponding ketone (1,1-diphenylpropan-2-one) is a highly effective strategy. A transition-

metal catalyst, such as a Ruthenium-BINAP complex, creates a chiral environment.[1] The

substrate coordinates to the metal center in a sterically favored orientation, leading to the

hydrogenation of the imine intermediate from a specific face, thus producing one enantiomer

in excess. This method avoids the waste of the undesired enantiomer and is more suitable

for large-scale industrial applications.[1]

Experimental Protocol: Asymmetric Reductive Amination

Reaction Setup: To a high-pressure reactor, add 1,1-diphenylpropan-2-one (1.0 eq.),

ammonium formate (10 eq.) as the ammonia source and reducing agent, and a Ru-BINAP

catalyst (0.01 eq.) in methanol.

Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas

(50 atm).

Reaction: Heat the mixture to 60°C and stir for 24 hours. Monitor the reaction progress by

TLC or GC.

Workup: After completion, cool the reactor to room temperature and carefully release the

pressure.

Purification: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate in

vacuo. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and

brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify the crude product by

column chromatography on silica gel to afford (S)-1,1-diphenylpropan-2-amine with high

yield and enantiomeric excess.
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Diagram: Comparison of Synthesis Routes
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Synthesis Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2595315#literature-review-of-s-1-1-diphenylpropan-
2-amine-and-its-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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